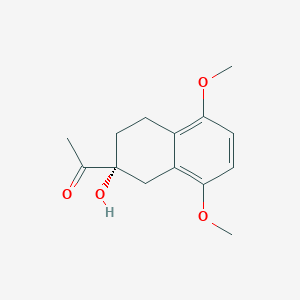

(R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[(2R)-2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXULPOFXAGSMB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CCC2=C(C=CC(=C2C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 278.30 g/mol. The structure features a tetrahydronaphthalene core with hydroxyl and methoxy substituents that are critical for its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one. It has shown cytotoxic effects against various cancer cell lines:

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in apoptosis pathways, such as Bcl-2 and p53 .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been reported to have activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism is thought to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. demonstrated that treatment with (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one significantly reduced tumor growth in xenograft models of colon cancer. The compound was administered at doses of 20 mg/kg body weight daily for two weeks, resulting in a 45% reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Testing

In a clinical setting, the compound was tested against various pathogens isolated from patients with urinary tract infections. Results indicated that it effectively inhibited growth in resistant strains of E. coli, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit the growth of colon cancer cells (SW1116) effectively . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It was isolated from the metabolites of Aspergillus fumigatus, where it displayed antibacterial effects against Candida albicans and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Pesticide Intermediates

(R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one serves as an important intermediate in the synthesis of various pesticides. Its structure allows for modifications that enhance the efficacy and specificity of pesticide formulations . The ability to synthesize fine chemical intermediates makes it a valuable compound in agricultural chemistry.

Surfactants and Polymers

This compound is utilized in the production of surfactants and polymers due to its hydrophobic and hydrophilic properties. These characteristics make it suitable for applications in formulating emulsifiers and stabilizers in various industrial processes . The versatility in chemical modifications allows for tailored properties in final products.

Data Summary Table

Case Study 1: Anticancer Research

In a study conducted by Zou et al., the anticancer properties of various derivatives were evaluated using cell viability assays. The results indicated that specific structural modifications to (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one significantly enhanced cytotoxicity against SW1116 cells. This study highlights the potential for developing targeted cancer therapies based on this compound's derivatives.

Case Study 2: Antimicrobial Efficacy

Another research project focused on isolating metabolites from Aspergillus fumigatus, leading to the identification of (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one as a potent antimicrobial agent. The study demonstrated its effectiveness in inhibiting bacterial growth and suggested further exploration into its use as a natural preservative or therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

- Molecular Formula : C₁₆H₂₂O

- Molecular Weight : 230.35 g/mol .

- Key Differences: Replaces hydroxy and methoxy groups with methyl groups at positions 5,5,8,6.

- Applications : Used in fragrance formulations (e.g., Iso E Super analogs) due to its stability and musk-like odor .

5-Methoxy-2-tetralone (CAS 32940-15-1)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol .

- The fully saturated tetralone ring lacks the partial aromaticity of the target compound.

- Synthetic Utility : Serves as an intermediate in alkaloid synthesis due to its reactive ketone group .

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one

- Molecular Formula : C₁₇H₂₆O

- Molecular Weight : 246.39 g/mol .

- Key Differences : Fully saturated octahydronaphthalene core with tetramethyl substituents. The increased saturation reduces aromatic conjugation, altering electronic properties.

- Applications: Widely used in perfumery (e.g., Iso E Super) for its woody-amber notes .

Structural and Crystallographic Comparison

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one, and how is stereochemical control achieved?

- Methodology : The synthesis typically involves cycloaddition reactions followed by catalytic hydrogenation or acid-mediated cleavage. For example, Raney Ni-mediated cleavage of fused bicyclic frameworks (e.g., 2-isoxazoline intermediates) yields β-hydroxy ketones with stereochemical fidelity. Critical steps include temperature control (e.g., 273–278 K for reaction stability) and solvent selection (e.g., methanol/THF/water mixtures) to suppress side reactions .

- Stereochemical Control : Single-crystal X-ray diffraction (SCXRD) confirms stereochemistry. Torsion angles (e.g., C15—O5—C12—C11 = -176.80°, C14—O4—C9—C10 = 4.67°) validate planar alignment of methoxy groups, ensuring exo/endo isomer specificity .

Q. How is the purity of this compound validated, and what analytical techniques are essential?

- Purity Validation :

- Chromatography : Recrystallization in EtOAc:hexanes (1:5) removes impurities, confirmed via HPLC or TLC.

- Spectroscopy : - and -NMR resolve methoxy (δ ~3.8–4.0 ppm), hydroxyl (δ ~5.5 ppm), and ketone (δ ~210 ppm) groups.

- SCXRD : R-factor refinement (e.g., ) ensures structural accuracy .

Advanced Research Questions

Q. How do crystallographic parameters resolve contradictions in reported hydrogen-bonding networks?

- Data Analysis : SCXRD reveals O—H···O interactions (e.g., bond distances = 2.7–2.9 Å) forming ring motifs along specific crystallographic axes (e.g., [010]). Contradictions arise from solvent-dependent packing; refinement parameters (e.g., , ) must be cross-checked with displacement parameters () for hydroxyl H atoms .

- Resolution : Compare anisotropic displacement ellipsoids and hydrogen placement (riding vs. independent models) to distinguish static vs. dynamic disorder .

Q. What computational methods complement experimental data to predict conformational stability?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to compare with SCXRD bond lengths (e.g., C—C = 1.52–1.54 Å) and angles (e.g., C9—C8—C2 = 134.34°).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc) on torsion angles to validate experimental conformers .

Q. How do steric and electronic factors influence regioselectivity in derivative synthesis?

- Case Study : Methyl or methoxy substituents at C5/C8 hinder electrophilic substitution at C2/C3 due to steric bulk. Computational ESP maps identify electron-rich regions (e.g., ketone carbonyl at C1) for nucleophilic attacks .

- Experimental Design : Use AlCl-mediated Friedel-Crafts acylation to test reactivity, monitoring via -NMR peak splitting for regiochemical outcomes .

Methodological Recommendations

- Contradiction Mitigation : Cross-validate SCXRD data with spectroscopic and computational models to resolve stereochemical ambiguities.

- Advanced Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomer separation if racemization occurs during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.